epi-Eudesmol (10-epi-gamma-eudesmol) is a naturally occurring eudesmane sesquiterpenoid characterized by an inverted C-10 stereocenter (equatorial hydroxyl) compared to its more common isomer, gamma-eudesmol. Widely utilized as an analytical reference standard and a bioactive lead compound, it is primarily isolated from the essential oils of plants such as Pelargonium graveolens and Laggera alata. For procurement and material selection, its value lies in its high lipophilicity (LogP ~3.1) and specific stereochemistry, which dictate its distinct retention times in GC-MS profiling and specific binding affinities in biological assays. Sourcing high-purity epi-Eudesmol is critical for laboratories standardizing terpene synthase product profiles, developing natural acaricides, or conducting quality control on high-value commercial essential oils where isomeric contamination would confound analytical results [1].
Substituting epi-Eudesmol with crude eudesmol mixtures or its closely related diastereomers (alpha-, beta-, or gamma-eudesmol) fundamentally compromises assay reproducibility and product development. The C-10 epimerization alters the spatial orientation of the molecule, directly impacting its interaction with biological targets and chromatographic stationary phases. In analytical applications, using a generic eudesmol standard fails to resolve the specific product ratios of enzymes like 10-epi-gamma-eudesmol synthase (EC 4.2.3.84), leading to inaccurate kinetic modeling[1]. Furthermore, in bio-agricultural formulations, the specific acaricidal efficacy demonstrated by the epi-isomer is diluted when using non-standardized essential oils, necessitating the procurement of the exact CAS 15051-81-7 compound to achieve reliable, DEET-comparable quantitative results [2].
In the characterization of terpene cyclases, distinguishing between closely related sesquiterpene products is essential. Recombinant beta-eudesmol synthase (EC 4.2.3.68) and 10-epi-gamma-eudesmol synthase (EC 4.2.3.84) from Zingiber zerumbet produce overlapping but distinct product profiles from farnesyl diphosphate. While beta-eudesmol is often the major product, 10-epi-gamma-eudesmol is produced as a critical minor fraction. Accurately mapping these enzymatic pathways requires the exact epi-isomer standard to quantify the specific catalytic output [1].
| Evidence Dimension | Enzymatic product identification (EC 4.2.3.84 / EC 4.2.3.68) |
| Target Compound Data | epi-Eudesmol (Confirmed minor product fraction) |
| Comparator Or Baseline | beta-Eudesmol (Confirmed major product fraction) |
| Quantified Difference | Enables precise stoichiometric quantification of multi-product terpene synthase output |
| Conditions | Recombinant enzyme assay evaluated via GC-MS |
Procuring pure epi-Eudesmol is mandatory as a chromatographic standard to accurately quantify minor pathway products and validate the specific catalytic mechanism of terpene cyclases.
In bioactivity-guided evaluations of natural tick repellents, isolated (-)-10-epi-gamma-eudesmol demonstrated potent efficacy against the lone star tick (Amblyomma americanum). At a concentration of 0.103 mg/cm2, it achieved 90% repellency, and at 0.052 mg/cm2, it maintained 73.3% repellency. This performance is highly comparable to the synthetic industry standard, DEET, which exhibits similar repellency at ≥0.052 mg/cm2. The natural epi-isomer only begins to lose significant efficacy at 0.026 mg/cm2, establishing it as a viable commercial alternative to synthetic repellents [1].
| Evidence Dimension | Tick repellency (Amblyomma americanum) |
| Target Compound Data | 90% repellency at 0.103 mg/cm2; 73.3% at 0.052 mg/cm2 |
| Comparator Or Baseline | DEET (Reference standard: comparable repellency at ≥0.052 mg/cm2) |
| Quantified Difference | Efficacy parity achieved within a 2-fold concentration range of the synthetic benchmark |
| Conditions | Vertical filter paper bioassay |
Agrochemical developers must select the isolated epi-isomer to achieve DEET-comparable repellency, which cannot be guaranteed by variable, unstandardized botanical extracts.
In the quality control and authentication of commercial essential oils, such as sandalwood and geranium oils, resolving isomeric sesquiterpenes is critical to detecting adulteration. Under standard GC-MS conditions, 10-epi-gamma-eudesmol elutes at a distinct retention time of 21.75 minutes, clearly separating from beta-eudesmol, which elutes later at 22.41 minutes. This 0.66-minute retention gap is essential for automated peak integration and prevents the misidentification of botanical origins or synthetic adulterants [1].
| Evidence Dimension | GC-MS Retention Time |
| Target Compound Data | 21.75 minutes (10-epi-gamma-eudesmol) |
| Comparator Or Baseline | 22.41 minutes (beta-Eudesmol) |
| Quantified Difference | 0.66-minute baseline resolution under standard chromatographic conditions |
| Conditions | Agilent 6890N GC-MS analysis of essential oils |
Procurement of the exact epi-isomer standard is required to resolve closely eluting sesquiterpenes in GC-MS quality control, preventing misidentification of high-value commercial oils.
Like many eudesmane sesquiterpenoids, epi-Eudesmol exhibits high lipophilicity, with an estimated LogP of 3.105 and an extremely low aqueous solubility of approximately 6.59 mg/L at 25°C. This physicochemical profile dictates that the compound cannot be directly introduced into aqueous biological buffers without precipitation. Successful in vitro assay formulation requires the preparation of concentrated stock solutions in organic solvents such as DMSO or ethanol prior to aqueous dilution [1].
| Evidence Dimension | Aqueous solubility and lipophilicity |
| Target Compound Data | LogP = 3.105; Aqueous solubility ~6.59 mg/L |
| Comparator Or Baseline | Standard aqueous biological buffers (high solubility) |
| Quantified Difference | Requires organic co-solvent (DMSO/EtOH) for stable stock solutions |
| Conditions | Standard laboratory temperature (25°C) |
Buyers must anticipate strict formulation protocols, as failing to utilize appropriate organic co-solvents will result in compound precipitation and invalid dose-response data.
Given its demonstrated 90% repellency at 0.103 mg/cm2 against Amblyomma americanum, epi-Eudesmol is the required procurement choice for formulating DEET-alternative tick repellents and biopesticides [1].
Due to its specific retention time (21.75 min) distinct from beta-eudesmol, epi-Eudesmol is the required analytical standard for authenticating high-value essential oils and detecting synthetic adulteration via GC-MS[2].
Procurement of the pure epi-isomer is essential for quantifying the specific product ratios of recombinant terpene synthases (e.g., EC 4.2.3.84) in metabolic engineering and synthetic biology workflows [3].
Because of its low aqueous solubility (6.59 mg/L), epi-Eudesmol must be procured alongside appropriate organic co-solvents (like DMSO) to ensure stable, precipitate-free stock solutions for in vitro pharmacological and toxicological screening [4].